3'-Amino-3'-deoxy-5'-o-dmt-thymidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

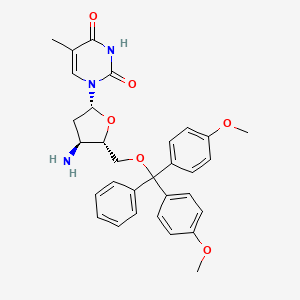

3'-Amino-3'-deoxy-5'-o-dmt-thymidine is a useful research compound. Its molecular formula is C31H33N3O6 and its molecular weight is 543.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Biological Activities

Research indicates that 3'-amino-3'-deoxy-5'-o-dmt-thymidine plays a crucial role in various biological processes:

- Nucleic Acid Interactions : It acts as a building block in DNA synthesis, where the amino group enhances base pairing fidelity during oligonucleotide formation.

- Therapeutic Development : Modified nucleotides like this one are essential for studying nucleic acid interactions and developing therapeutic agents, particularly in antiviral and anticancer research .

Research Applications

The compound has diverse applications across several fields:

Oligonucleotide Synthesis

This compound is extensively used in synthesizing custom oligonucleotides for various research applications, including:

- Gene Expression Studies : It aids in the design of probes and primers for quantitative PCR and other gene expression assays.

- Sequencing : The compound is integral to sequencing technologies, enhancing the accuracy of base pairing during DNA replication.

Antiviral Research

Studies have shown that modified thymidine derivatives exhibit antiviral properties. For instance, compounds derived from this compound have been explored for their potential against viral infections, including HIV and other retroviruses. The incorporation of such derivatives into oligonucleotides can improve their stability and efficacy against viral targets .

Antibacterial and Antifungal Applications

Research has also indicated that modified thymidine derivatives can serve as inhibitors against bacterial strains such as Mycobacterium tuberculosis. The ability to design selective inhibitors based on the structure of this compound opens new avenues for antibiotic development .

Case Studies

Several studies highlight the practical applications of this compound:

- Inhibitors of Mycobacterium tuberculosis : A study demonstrated that modified thymidine derivatives exhibited significant inhibitory activity against Mycobacterium tuberculosis, showcasing their potential as therapeutic agents .

- Fluorescent Labeling for Diagnostics : Researchers have utilized fluorescently labeled oligonucleotides containing this compound for nucleic acid diagnostics, enhancing detection sensitivity through fluorescence emission upon hybridization with target DNA sequences .

化学反応の分析

Key Chemical Reactions

The compound participates in several critical reactions:

Antineoplastic Activity

Research highlights the compound's role as a competitive inhibitor of dTTP (K<sub>i</sub> = 3.3 µM) in DNA polymerase reactions . This inhibition disrupts DNA replication in cancer cells, with effects including:

-

Accumulation of thymidine di- and triphosphate derivatives.

-

Reduced incorporation of labeled thymidine into DNA.

Structural and Analytical Insights

-

Molecular Formula : C<sub>31</sub>H<sub>33</sub>N<sub>3</sub>O<sub>6</sub> (molecular weight = 543.6 g/mol) .

-

Spectroscopic Analysis : NMR and mass spectrometry confirm structural integrity. For example, the 5'-DMT group exhibits characteristic signals at δ 7.45–6.81 ppm in <sup>1</sup>H NMR spectra .

-

Stereochemistry : Configurations are determined via NOESY correlations, with the deoxyribo isomer showing distinct correlations between the 3'-proton and thymine nucleobase .

Toxicity and Stability

-

Metabolic Fate : The compound is metabolized into monophosphate, diphosphate, and triphosphate derivatives, with no incorporation into DNA .

-

Chemical Stability : The DMT protecting group ensures stability during synthesis, but the compound is sensitive to acidic conditions during deprotection .

Comparison with Related Analogues

特性

分子式 |

C31H33N3O6 |

|---|---|

分子量 |

543.6 g/mol |

IUPAC名 |

1-[(2R,4S,5S)-4-amino-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-2-yl]-5-methylpyrimidine-2,4-dione |

InChI |

InChI=1S/C31H33N3O6/c1-20-18-34(30(36)33-29(20)35)28-17-26(32)27(40-28)19-39-31(21-7-5-4-6-8-21,22-9-13-24(37-2)14-10-22)23-11-15-25(38-3)16-12-23/h4-16,18,26-28H,17,19,32H2,1-3H3,(H,33,35,36)/t26-,27+,28+/m0/s1 |

InChIキー |

RVVIWKLSTHKWIL-UPRLRBBYSA-N |

異性体SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)N |

正規SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)N |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。